molecular formula C15H16N6O2S B2362161 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1210499-46-9

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2362161
CAS No.: 1210499-46-9
M. Wt: 344.39
InChI Key: LQWYJADNPVRNAQ-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 1,2,4-triazole core substituted with a pyridine ring, a methyl group at position 4, and a thiophen-2-yl urea moiety linked via an ethyl chain. Its synthesis likely involves multi-step reactions, including cyclization and alkylation steps, analogous to methods described for structurally related triazole derivatives .

Properties

IUPAC Name

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-20-13(11-5-2-3-7-16-11)19-21(15(20)23)9-8-17-14(22)18-12-6-4-10-24-12/h2-7,10H,8-9H2,1H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWYJADNPVRNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N6O2SC_{18}H_{16}N_{6}O_{2}S, with a molecular weight of approximately 380.43 g/mol. The structure includes a triazole ring linked to a pyridine moiety and a thiophene group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives containing triazole and thiophene structures exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar triazole-based compounds exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against human breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) cell lines. Results indicated that these compounds can induce apoptosis and inhibit cell proliferation .

Antiparasitic Activity

The triazole ring is also associated with antiparasitic activity. Recent studies suggest that compounds with this structure can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism may involve interference with the parasite's metabolic pathways .

Structure–Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. Key factors include:

Structural FeatureInfluence on Activity
Pyridine Group Enhances solubility and bioavailability
Thiophene Ring Contributes to increased potency against microbes
Triazole Moiety Critical for interaction with biological targets

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Antimicrobial Evaluation : A study tested a series of triazole derivatives against Candida albicans and reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .
  • Anticancer Screening : In a comparative analysis, triazole-containing compounds were shown to outperform standard chemotherapeutics in inhibiting cancer cell proliferation in vitro .
  • Antiparasitic Research : A recent investigation highlighted the effectiveness of similar compounds against Entamoeba histolytica, suggesting potential for developing new antiparasitic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with 1,2,4-triazole derivatives synthesized in recent studies. Key analogues include:

Compound ID Core Structure Substituents Key Functional Groups Reported Bioactivity
Target Compound 1,2,4-triazole 4-methyl-5-oxo, pyridin-2-yl, thiophen-2-yl urea Urea, pyridine, thiophene Not explicitly reported (inferred: antimicrobial/antitumor)
4a 1,2,4-triazole Thiophen-2-yl-methylene, oxo-phenyl-ethyl Oxo-phenyl-ethyl, thiophene Antimicrobial
4b 1,2,4-triazole Furan-2-yl-methylene, oxo-phenyl-ethyl Oxo-phenyl-ethyl, furan Antitumor
4c 1,2,4-triazole Pyridine-2-yl-methylene, oxo-phenyl-ethyl Oxo-phenyl-ethyl, pyridine Dual antimicrobial/antitumor

Key Differences and Implications

Urea vs. This modification may improve pharmacokinetic properties .

Heteroaromatic Substituents :

  • The thiophen-2-yl group in the target compound contrasts with furan (4b) and pyridine (4c) substituents. Thiophene’s higher lipophilicity may influence membrane permeability, while pyridine’s basicity could facilitate interactions with acidic biological targets .

Synthetic Yields :

  • Analogues 4a–c were synthesized with yields ranging from 65.90% to 68.49% . The target compound’s synthesis may require optimization due to the urea moiety’s sensitivity to reaction conditions.

Research Findings and Data Gaps

Structural Analysis

Its structural validation would benefit from X-ray diffraction studies to confirm the urea linkage’s conformation and intermolecular interactions.

Bioactivity Hypotheses

  • Antimicrobial Potential: The thiophen-2-yl group in 4a demonstrated efficacy against bacterial strains, implying that the target compound’s analogous moiety may confer similar activity .
  • Antitumor Mechanism : Pyridine-containing analogues (e.g., 4c) showed inhibition of tumor cell lines, likely via intercalation or enzyme inhibition. The target compound’s pyridin-2-yl group may enable comparable mechanisms .

Limitations

  • No explicit data on the target compound’s synthesis yield, stability, or biological activity are available, necessitating further experimental validation.

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